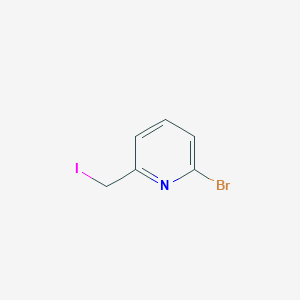![molecular formula C17H22N2O4 B14245855 2-Oxazolidinone, 3-[(1R)-1-cyclohexyl-2-nitroethyl]-4-phenyl-, (4R)- CAS No. 189350-21-8](/img/structure/B14245855.png)
2-Oxazolidinone, 3-[(1R)-1-cyclohexyl-2-nitroethyl]-4-phenyl-, (4R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxazolidinone, 3-[(1R)-1-cyclohexyl-2-nitroethyl]-4-phenyl-, (4R)- is a heterocyclic organic compound containing both nitrogen and oxygen in a five-membered ring. This compound is part of the oxazolidinone class, which is known for its significant applications in medicinal chemistry, particularly as antimicrobials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone, 3-[(1R)-1-cyclohexyl-2-nitroethyl]-4-phenyl-, (4R)- typically involves the reaction of an acid chloride substrate with oxazolidinone to form an imide. The substituents at the 4 and 5 positions of the oxazolidinone direct any aldol reaction to the alpha position of the carbonyl of the substrate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of Evans auxiliaries for chiral synthesis, which is a common method for producing oxazolidinone derivatives .
Análisis De Reacciones Químicas
Types of Reactions
2-Oxazolidinone, 3-[(1R)-1-cyclohexyl-2-nitroethyl]-4-phenyl-, (4R)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include acid chlorides, which react with oxazolidinone to form imides . The conditions for these reactions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with acid chlorides typically results in the formation of imides .
Aplicaciones Científicas De Investigación
2-Oxazolidinone, 3-[(1R)-1-cyclohexyl-2-nitroethyl]-4-phenyl-, (4R)- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Oxazolidinone, 3-[(1R)-1-cyclohexyl-2-nitroethyl]-4-phenyl-, (4R)- involves the inhibition of protein synthesis. This compound targets the ribosomal 50S subunit, preventing the formation of a functional 70S initiation complex, which is essential for bacterial reproduction .
Comparación Con Compuestos Similares
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: A newer oxazolidinone with a similar mechanism of action but a better safety profile.
Cycloserine: Another oxazolidinone used as a second-line drug against tuberculosis.
Uniqueness
2-Oxazolidinone, 3-[(1R)-1-cyclohexyl-2-nitroethyl]-4-phenyl-, (4R)- is unique due to its specific structure, which includes a cyclohexyl and a nitroethyl group.
Propiedades
Número CAS |
189350-21-8 |
|---|---|
Fórmula molecular |
C17H22N2O4 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
(4R)-3-[(1R)-1-cyclohexyl-2-nitroethyl]-4-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C17H22N2O4/c20-17-19(16(12-23-17)14-9-5-2-6-10-14)15(11-18(21)22)13-7-3-1-4-8-13/h2,5-6,9-10,13,15-16H,1,3-4,7-8,11-12H2/t15-,16-/m0/s1 |
Clave InChI |
RNHOBTXJKAYTDC-HOTGVXAUSA-N |
SMILES isomérico |
C1CCC(CC1)[C@H](C[N+](=O)[O-])N2[C@@H](COC2=O)C3=CC=CC=C3 |
SMILES canónico |
C1CCC(CC1)C(C[N+](=O)[O-])N2C(COC2=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


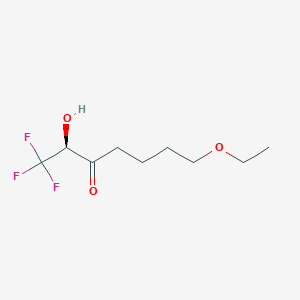
![1-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]imidazolidin-2-one](/img/structure/B14245784.png)

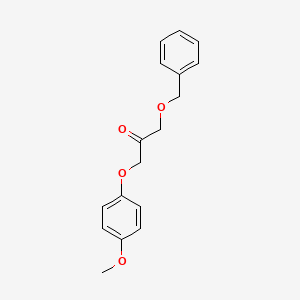
![4-[(4-Chlorophenyl)methylsulfanyl]pyridine-2-carbothioamide](/img/structure/B14245808.png)
![4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14245809.png)

![3-[4-(Dihexylamino)benzene-1-sulfonyl]propan-1-ol](/img/structure/B14245828.png)
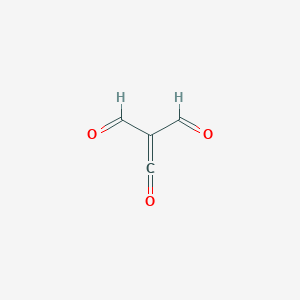
![Benzoic acid, 4-[(4-methoxyphenyl)thio]-3-nitro-](/img/structure/B14245830.png)
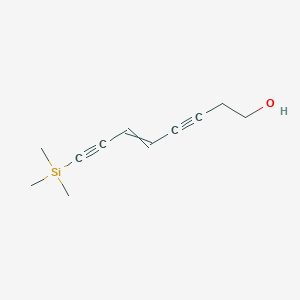
![N-[(1S)-1-(3-Methylphenyl)ethyl]acetamide](/img/structure/B14245837.png)
![Piperazine, 1-benzoyl-4-[(4,7-dimethoxy-1H-indol-3-yl)oxoacetyl]-](/img/structure/B14245842.png)
